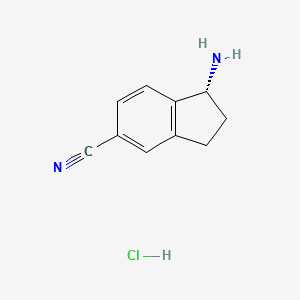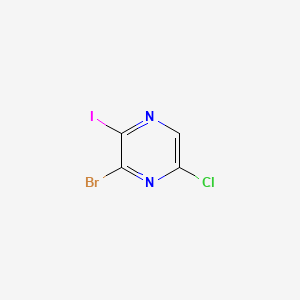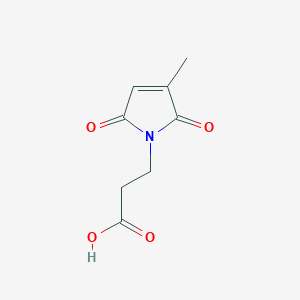
3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrrole ring substituted with a methyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-2,5-dioxopyrrol-1-ylmethanol and propanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes to achieve higher yields and efficiency. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the compound to simpler forms.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biochemical studies to understand metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 3-(2,5-dioxopyrrol-1-yl)propanoic acid and 3-(3-ethyl-2,5-dioxopyrrol-1-yl)propanoic acid.
Uniqueness: The presence of the methyl group at the 3-position of the pyrrole ring distinguishes this compound from its analogs, affecting its reactivity and biological activity.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c1-5-4-6(10)9(8(5)13)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChI Key |
AVUBGZFAQGHELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


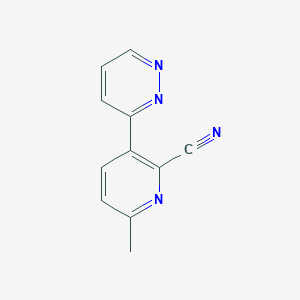
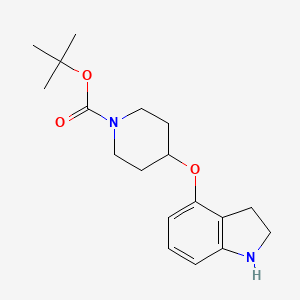

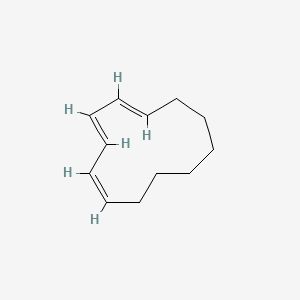
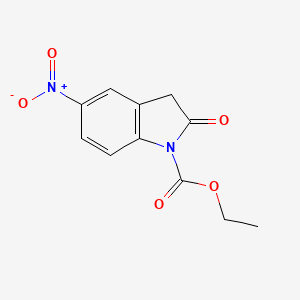
![(2R)-2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B15359747.png)
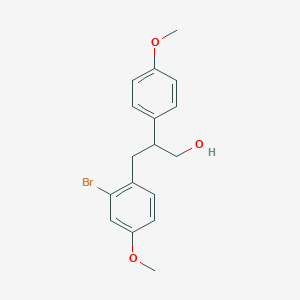

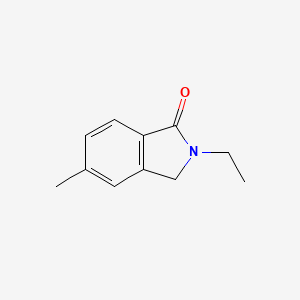
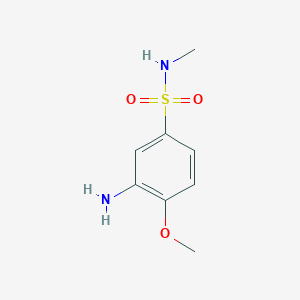
![3-[(2-Bromo-5-chlorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15359770.png)
